molecular formula C16H18N4O B12246782 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12246782
M. Wt: 282.34 g/mol
InChI Key: HJCCTRXUIZVLIN-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group and a carbonitrile group, as well as a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the oxadiazole ring to the piperidine: This step often involves the use of a suitable linker, such as a halomethyl derivative, which can react with the piperidine nitrogen to form the desired bond.

    Introduction of the phenyl and carbonitrile groups: These groups can be introduced through nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable electrophile, such as a benzyl halide or a nitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert nitrile groups to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include amines, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or as an antimicrobial agent.

    Biological Studies: It can be used to study the interactions of piperidine and oxadiazole derivatives with biological systems, providing insights into their mechanisms of action.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

    1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile.

Uniqueness

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H18N4O/c1-13-18-19-15(21-13)11-20-9-7-16(12-17,8-10-20)14-5-3-2-4-6-14/h2-6H,7-11H2,1H3

InChI Key

HJCCTRXUIZVLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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